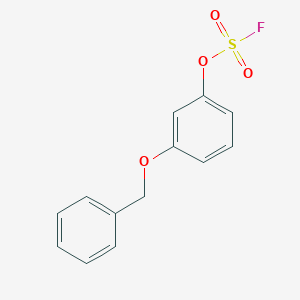
3-(Benzyloxy)phenyl fluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)phenyl fluoranesulfonate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorosulfonyloxy and phenylmethoxy groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)phenyl fluoranesulfonate typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring substituted with a phenylmethoxy group. One common method involves the reaction of phenylmethoxybenzene with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Benzyloxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique reactivity makes it useful in the development of biochemical probes and labeling agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)phenyl fluoranesulfonate involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyloxy group. This group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluorosulfonyloxy-4-phenylmethoxybenzene: Similar structure but with the fluorosulfonyloxy group in a different position.
1-Fluorosulfonyloxy-3-methoxybenzene: Lacks the phenyl group, resulting in different reactivity and applications.
1-Fluorosulfonyloxy-3-phenylbenzene: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
3-(Benzyloxy)phenyl fluoranesulfonate is unique due to the combination of the fluorosulfonyloxy and phenylmethoxy groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-fluorosulfonyloxy-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S/c14-19(15,16)18-13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYRJLIPGXVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














